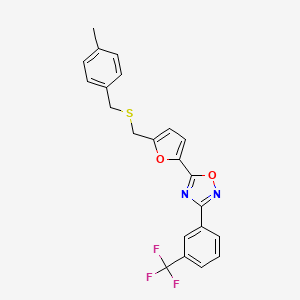

5-(5-(((4-Methylbenzyl)thio)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

Descripción

BenchChem offers high-quality 5-(5-(((4-Methylbenzyl)thio)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-(((4-Methylbenzyl)thio)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-[5-[(4-methylphenyl)methylsulfanylmethyl]furan-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N2O2S/c1-14-5-7-15(8-6-14)12-30-13-18-9-10-19(28-18)21-26-20(27-29-21)16-3-2-4-17(11-16)22(23,24)25/h2-11H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMDCBOFIIAZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC2=CC=C(O2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(5-(((4-Methylbenzyl)thio)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a complex organic compound with a molecular formula of C22H17F3N2O2S and a molecular weight of 430.45 g/mol. This compound belongs to the oxadiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied. The following sections summarize key findings related to the biological activity of 5-(5-(((4-Methylbenzyl)thio)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that various oxadiazole derivatives demonstrate effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives were found to be 2–8 times more effective than the standard antibiotic chloramphenicol at concentrations ranging from 4 to 32 μg/mL .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxadiazole Derivative A | S. aureus | 4 μg/mL |

| Oxadiazole Derivative B | E. coli | 32 μg/mL |

Anticancer Activity

The anticancer potential of oxadiazoles has also been documented. Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Mechanisms of Action : The anticancer effects may involve apoptosis induction and cell cycle arrest in cancer cells. Specific derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Activity

Oxadiazoles have demonstrated anti-inflammatory effects in several studies:

- Inflammatory Models : Compounds similar to 5-(5-(((4-Methylbenzyl)thio)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole were tested in models of inflammation and showed significant reductions in inflammatory markers such as TNF-alpha and IL-6 .

Case Studies

- Case Study on Antimicrobial Properties : A study evaluated a series of oxadiazole derivatives for their antimicrobial efficacy against multiple pathogens. The results indicated that modifications to the oxadiazole ring significantly enhanced activity against resistant strains .

- Case Study on Anticancer Effects : Another research focused on the cytotoxic effects of oxadiazole derivatives against breast cancer cell lines. The study found that specific substitutions on the oxadiazole ring led to increased apoptosis in cancer cells compared to controls .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a furan moiety and an oxadiazole ring, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 373.43 g/mol. The presence of trifluoromethyl and thioether functionalities enhances its reactivity and potential applications.

Medicinal Chemistry

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. Studies have shown that analogs of 1,2,4-oxadiazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . The unique structure of 5-(5-(((4-Methylbenzyl)thio)methyl)furan-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole may offer enhanced efficacy against specific cancer types.

Antimicrobial Properties

Compounds containing oxadiazole rings have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the furan moiety may enhance this activity by improving the compound's ability to penetrate microbial membranes . Preliminary studies suggest that this compound could serve as a lead for developing new antimicrobial agents.

Material Science

Fluorescent Materials

The unique electronic properties of oxadiazoles make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of trifluoromethyl groups can improve thermal stability and light emission efficiency . Research has shown that derivatives of oxadiazoles can be used to create materials with tunable fluorescence properties, which are critical for display technologies.

Agricultural Applications

Pesticidal Activity

Oxadiazole derivatives have been studied for their potential use as pesticides. Their ability to disrupt biological processes in pests makes them valuable in agricultural applications. The compound's structural features could be optimized to enhance its selectivity and efficacy against target pests while minimizing environmental impact .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1: Anticancer Effects | Investigated the cytotoxicity of oxadiazole derivatives | Found significant apoptosis induction in breast cancer cells |

| Study 2: Antimicrobial Activity | Assessed against Gram-positive and Gram-negative bacteria | Exhibited broad-spectrum antimicrobial activity |

| Study 3: Material Properties | Explored use in OLEDs | Demonstrated improved brightness and stability compared to traditional materials |

Q & A

Basic: What are the standard synthetic routes for this oxadiazole derivative?

Answer:

The synthesis typically involves cyclization reactions and coupling steps. Key intermediates include thiourea derivatives and halogenated precursors. For example, a two-step process may involve:

Formation of the oxadiazole core via condensation of an amidoxime with a carboxylic acid derivative under reflux conditions.

Functionalization of the furan-thioether side chain using nucleophilic substitution (e.g., reaction of a thiol with a chloromethyl intermediate).

Solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) are critical for cyclization efficiency . Purification often employs silica gel column chromatography .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while greener solvents (e.g., ethanol) reduce environmental impact .

- Catalyst screening : Transition-metal catalysts (e.g., Pd) or bases (e.g., K₂CO₃) improve coupling efficiency.

- Temperature control : Reflux conditions (80–100°C) balance reactivity and side-product formation .

- Reaction time : Monitoring via TLC or HPLC ensures completion without over-degradation.

Yield improvements (from ~40% to >70%) have been reported by adjusting these parameters .

Basic: Which spectroscopic techniques confirm the compound’s structure?

Answer:

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Validates functional groups (e.g., C=N stretch at ~1600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula .

Advanced: What in vitro assays evaluate its anticancer potential?

Answer:

Key assays include:

- Cytotoxicity (MTT assay) : Measures IC₅₀ values against cancer cell lines (e.g., breast T47D, colorectal HCT-116) .

- Apoptosis induction :

- Caspase-3/7 activation assays.

- Flow cytometry for cell cycle arrest (e.g., G₁ phase arrest in T47D cells) .

- Molecular target identification : Photoaffinity labeling or pull-down assays (e.g., identifying TIP47 as a target) .

Advanced: How does the trifluoromethylphenyl group influence bioactivity?

Answer:

The 3-(trifluoromethyl)phenyl group enhances:

- Lipophilicity : Improves membrane permeability (logP ~3.5).

- Electron-withdrawing effects : Stabilizes the oxadiazole ring, enhancing binding to hydrophobic pockets (e.g., in TIP47 protein) .

Structure-activity relationship (SAR) studies show that replacing the phenyl group with pyridyl retains activity, while bulkier substituents reduce potency .

Basic: What challenges arise in achieving high purity during synthesis?

Answer:

Challenges include:

- By-product formation : Hydrolysis of intermediates or incomplete cyclization.

- Purification :

Advanced: How can stability under physiological conditions be assessed?

Answer:

Methods include:

- pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.

- Thermal stability : Accelerated testing at 40–60°C identifies decomposition products.

- Light sensitivity : UV-vis spectroscopy tracks photodegradation.

Degradation pathways (e.g., hydrolysis of the oxadiazole ring) inform formulation strategies .

Advanced: What computational methods predict target proteins?

Answer:

- Molecular docking : Software like AutoDock Vina models binding to targets (e.g., TIP47) using crystal structures (PDB ID: 1WY9) .

- MD simulations : Assess binding stability over 100-ns trajectories.

- Mutagenesis validation : Key residues (e.g., Tyr⁵⁶ in TIP47) are mutated to test docking predictions .

Basic: How do sulfur-containing groups impact pharmacokinetics?

Answer:

The (4-methylbenzyl)thio group:

- Enhances metabolic stability : Resists cytochrome P450 oxidation compared to ethers.

- Increases lipophilicity : Improves blood-brain barrier penetration (calculated logP +0.5).

- Potential for glutathione conjugation : May reduce toxicity but requires in vitro hepatocyte assays .

Advanced: What formulation strategies address solubility limitations?

Answer:

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.